molecular formula C7H3ClN2O3 B11099740 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide

2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide

Cat. No.: B11099740
M. Wt: 198.56 g/mol
InChI Key: AXINXQDHPWUBPS-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide is a chemical compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . It is known for its unique structure, which includes a benzoxadiazole ring fused with a carbonyl chloride group and an oxide group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide typically involves the reaction of 2,1,3-benzoxadiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

[ \text{2,1,3-Benzoxadiazole} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .

Scientific Research Applications

2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Properties

IUPAC Name

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7(11)4-1-2-6-5(3-4)9-13-10(6)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXINXQDHPWUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1C(=O)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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